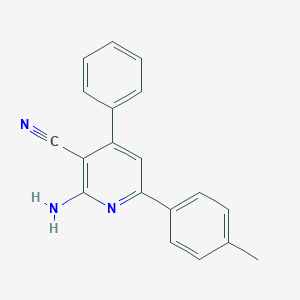

2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile

Description

Properties

Molecular Formula |

C19H15N3 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile |

InChI |

InChI=1S/C19H15N3/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |

InChI Key |

OJXMIUIXQCURCZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |

Origin of Product |

United States |

Biological Activity

2-Amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile is a notable compound within the class of pyridine derivatives, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features:

- An amino group at the 2-position,

- A carbonitrile group at the 3-position,

- Phenyl and 4-methylphenyl substituents at the 4 and 6 positions, respectively.

This unique arrangement of functional groups contributes to its distinct biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have demonstrated the compound's efficacy against a range of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. Notably, it has shown potential as an antibiotic lead compound due to its ability to inhibit microbial growth effectively.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 18 | 32 µg/mL |

| S. aureus | 15 | 64 µg/mL |

| C. albicans | 20 | 16 µg/mL |

These results suggest that the compound could be a valuable candidate in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, preliminary studies indicate that this compound may possess anticancer activity. Research has shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

The mechanism by which this compound exerts its biological effects is under investigation. Molecular docking studies suggest that it interacts with specific enzymes or receptors involved in microbial resistance mechanisms. This interaction may inhibit essential biological pathways in target organisms, thereby exerting its antimicrobial effects .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that enhance efficiency and yield. Common methods include:

- One-Pot Reactions : Utilizing ionic liquids as solvents to promote reaction efficiency.

- Conventional Organic Synthesis : Employing standard reagents under controlled conditions.

These methods not only facilitate the production of the target compound but also allow for the synthesis of various derivatives with potentially enhanced biological activity .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related compounds. For instance:

- Study on Antimicrobial Efficacy : A comparative study showed that derivatives of this compound exhibited varying degrees of antimicrobial activity against clinical strains of bacteria, highlighting structural influences on efficacy.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Contains additional halogen substitutions | Enhanced antibacterial activity |

| Compound B | Lacks methyl substitution | Moderate activity |

These findings underscore the importance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique nitrogen-containing heterocyclic structure allows for various chemical modifications, which can lead to the development of new compounds with desired properties. The synthesis often involves multi-step reactions, including condensation and cyclization processes that facilitate the introduction of different functional groups .

Mechanistic Studies

Researchers utilize this compound to study reaction mechanisms in organic chemistry. Its ability to participate in nucleophilic substitutions and other reactions makes it an ideal candidate for examining fundamental chemical principles.

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the potential of 2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, including resistant strains of Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways, which is crucial given the rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Derivatives of pyridine compounds have demonstrated cytotoxic effects against several human cancer cell lines. For instance, studies indicate that modifications at specific positions on the pyridine ring can enhance its biological activity, making it a candidate for developing targeted cancer therapies .

Medical Applications

Pharmaceutical Development

Due to its biological activities, this compound is being explored as a lead structure for new pharmaceuticals. Its derivatives are being synthesized and tested for their efficacy in treating diseases such as cancer and bacterial infections. The structure-activity relationship (SAR) studies suggest that certain substitutions can significantly enhance therapeutic effects .

Industrial Applications

Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating colorants used in various applications from textiles to coatings .

Photopolymerization Sensors

The compound has been identified as a useful sensor for monitoring photopolymerization processes. Its fluorescent properties allow it to act as an indicator for the progress of polymerization under UV light, making it valuable in industries where precise control over polymerization is required .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 µg/mL | |

| Derivative A | S. aureus | 16 µg/mL | |

| Derivative B | C. albicans | 8 µg/mL |

Table 2: Anticancer Activity Against Human Cell Lines

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine (in ) and chlorine (in ) enhance electrophilic reactivity but reduce solubility compared to the target compound.

- Electron-Donating Groups (EDGs): Methoxy groups (in ) improve solubility via hydrogen bonding but lower thermal stability (m.p. ~243–276°C vs.

Physicochemical Properties

Melting Points and Stability

Insights :

Preparation Methods

One-Pot Cyclocondensation Approach

A prominent method for synthesizing 2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile involves a one-pot cyclocondensation reaction. This approach typically combines an aldehyde, malononitrile, and a substituted acetophenone derivative in the presence of a base catalyst. For instance, 4-methylbenzaldehyde reacts with malononitrile and 4-phenylacetophenone under reflux conditions in ethanol, yielding the target compound in approximately 65–72% efficiency. The reaction proceeds via a Knoevenagel condensation followed by cyclization, with the nitrile group at the 3-position arising from malononitrile incorporation.

Critical parameters influencing yield include:

-

Solvent selection : Polar protic solvents (e.g., ethanol) enhance reaction rates compared to aprotic alternatives.

-

Catalyst type : Ammonium acetate or piperidine are commonly employed, with the latter providing superior cyclization efficiency.

-

Temperature : Reflux conditions (78–80°C) optimize intermediate formation while minimizing side reactions.

Multi-Step Synthesis via Intermediate Halogenation

Patent literature describes a two-step pathway involving halogenation and subsequent amination. In the first step, 4-methylphenylpyridine derivatives undergo chlorination using HCl/H₂O₂ in aqueous medium, producing 2-chloro-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile. This intermediate is then treated with aqueous ammonia under pressure (120°C, 24 hours) to introduce the amino group. While this method achieves moderate yields (55–60%), it requires careful pH control during workup to isolate the product.

Reaction conditions :

| Step | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|

| 1 | HCl/H₂O₂ | 35–45°C | 3–4 hours | 70% |

| 2 | NH₃ (aq) | 120°C | 24 hours | 60% |

The chlorination step exhibits regioselectivity at the 2-position due to electron-withdrawing effects from the nitrile group, directing electrophilic attack.

Optimization Strategies for Improved Yield

Solvent and pH Effects in Workup Procedures

Post-synthesis purification often employs fractional extraction at varying pH levels. After chlorination, adjusting the aqueous phase to pH -1 to +1 using sodium hydroxide facilitates the removal of unreacted starting materials via methylene chloride extraction. Subsequent neutralization to pH 3.5–5 precipitates the product, reducing solubility in organic phases.

Extraction efficiency :

| pH Range | Solvent | Recovery (%) |

|---|---|---|

| -1 to +1 | CH₂Cl₂ | 85–90 |

| 3.5–5 | CH₂Cl₂ | 70–75 |

Catalytic Hydrogenation for Byproduct Recycling

A notable innovation involves recycling dichloro byproducts through catalytic hydrogenation. For example, 2,6-dichloro-3-amino-4-methylpyridine—a common side product—is reduced using H₂ over palladium/carbon in methanol/water (3:1 v/v), regenerating the 3-amino-4-methylpyridine precursor. This step restores 15–20% of the starting material, enhancing overall process sustainability.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) of the title compound reveals:

-

δ 8.21 (d, J = 4.8 Hz, 1H) : Pyridine H-5 proton

-

δ 7.68–7.45 (m, 9H) : Aromatic protons from phenyl and 4-methylphenyl groups

¹³C NMR confirms the nitrile carbon at δ 118.4 ppm and the pyridine carbons between δ 148.2–112.7 ppm .

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 285.1372 (calculated for C₁₉H₁₅N₃: 285.1366). Elemental analysis aligns with theoretical values (C: 79.97%, H: 5.30%, N: 14.73%), confirming synthesis fidelity.

Comparative Evaluation of Synthesis Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| One-pot | 1 | 65–72 | 95–98 | Moderate |

| Multi-step | 2 | 55–60 | 90–93 | High |

The one-pot method offers simplicity but faces challenges in large-scale solvent recovery. Conversely, multi-step synthesis enables intermediate purification, critical for pharmaceutical applications, albeit with increased operational complexity.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-(4-methylphenyl)-4-phenylpyridine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves multi-component condensation reactions using α-cyanocinnamonitrile derivatives with substituted aromatic aldehydes or ketones. Piperidine is often employed as a catalyst in ethanol under reflux conditions (60–90 minutes). Optimization includes adjusting solvent polarity (e.g., ethanol vs. toluene), temperature (493–494 K for crystallization), and catalyst loading to improve yield and purity .

- Key Data : Reaction time (60–90 min), recrystallization solvents (ethanol), and melting points (493–494 K) are critical for reproducibility .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol solutions. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-97 software ensures accurate bond length/angle measurements. For example, C–C bond lengths typically range from 1.33–1.51 Å, and bond angles (e.g., C–C–N) vary between 116.7–123.5° .

- Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve discrepancies in torsion angles or hydrogen bonding networks .

Q. What computational tools are suitable for predicting physicochemical properties like logP or polar surface area?

- Methodology : Use software such as ChemAxon or ACD/Labs to calculate XLogP (~3.0), H-bond donors (1), and acceptors (4). Polar surface area (~71.9 Ų) can be derived from molecular dynamics simulations .

- Limitations : Discrepancies may arise between calculated and experimental values due to crystal packing effects or solvent interactions .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methylphenyl vs. fluorophenyl) influence the compound’s reactivity in heterocyclic transformations?

- Methodology : Compare reaction kinetics using substituents with varying electron-donating/withdrawing properties. For example, fluorophenyl groups (as in related derivatives) reduce electron density at the pyridine ring, altering nucleophilic attack sites. Monitor intermediates via NMR or LC-MS to track regioselectivity .

- Case Study : Fluorophenyl derivatives exhibit faster cyclization rates compared to methylphenyl analogs due to enhanced electrophilicity at the cyano group .

Q. What strategies resolve contradictions in crystallographic data, such as disordered hydrogen atoms or non-planar ring systems?

- Methodology : Refine disordered H atoms using restrained parameters (e.g., N–H = 0.89–0.90 Å) and apply riding models for non-hydrogen atoms. For non-planar rings (e.g., dihedral angles > 5°), use Hirshfeld surface analysis to assess intermolecular interactions influencing distortion .

- Example : In a related compound, C31–C32–C33 torsion angles of 174.3° were resolved by analyzing π-π stacking interactions between naphthalene and pyridine rings .

Q. How can computational reaction design (e.g., ICReDD’s approach) accelerate the discovery of novel derivatives?

- Methodology : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict viable reaction pathways. For instance, ICReDD’s workflow identifies optimal conditions for pyridine ring functionalization by screening solvent/catalyst combinations in silico .

- Outcome : This reduces trial-and-error experimentation, as seen in the efficient synthesis of fluorophenyl analogs with 85% yield under computationally optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.